Physical and chemical properties of N,N-Diethyl-3,6-difluorophthalamic acid
Physical and chemical properties of N,N-Diethyl-3,6-difluorophthalamic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of N,N-Diethyl-3,6-difluorophthalamic acid, a fluorinated aromatic carboxylic acid. The information presented is intended to support research and development activities in the fields of medicinal chemistry, materials science, and drug discovery.
Chemical Identity and Physical Properties
N,N-Diethyl-3,6-difluorophthalamic acid is a white to off-white solid. The incorporation of fluorine atoms into the phthalic acid backbone significantly influences its electronic properties and potential biological activity.
Table 1: Physical and Chemical Properties of N,N-Diethyl-3,6-difluorophthalamic acid
| Property | Value | Source |
| CAS Number | 131401-56-4 | Combi-Blocks SDS |
| Molecular Formula | C₁₂H₁₃F₂NO₃ | Combi-Blocks SDS |
| Molecular Weight | 257.23 g/mol | Combi-Blocks SDS |
| Appearance | White to off-white solid | Combi-Blocks SDS |
| Melting Point | 133-137 °C | Combi-Blocks SDS |
| Boiling Point | No data available | |
| Solubility | No data available | |
| pKa | No data available | |
| LogP | No data available | |
| Vapor Pressure | No data available | Combi-Blocks SDS |
| Density | No data available | Combi-Blocks SDS |
| Flash Point | No data available | Combi-Blocks SDS |
Chemical Synthesis
The primary synthetic route to N,N-Diethyl-3,6-difluorophthalamic acid involves the nucleophilic acyl substitution of 3,6-difluorophthalic anhydride with N,N-diethylamine. This reaction is a standard method for the preparation of phthalamic acids.
Experimental Protocol: Synthesis of N,N-Diethyl-3,6-difluorophthalamic acid
Materials:
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3,6-Difluorophthalic anhydride
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N,N-Diethylamine
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Anhydrous diethyl ether (or other suitable aprotic solvent)
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Hydrochloric acid (1 M)
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Sodium sulfate (anhydrous)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Büchner funnel and filter paper
Procedure:
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In a clean, dry round-bottom flask, dissolve 3,6-difluorophthalic anhydride (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Slowly add N,N-diethylamine (1.1 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the resulting precipitate is collected by vacuum filtration.
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Wash the solid with a small amount of cold diethyl ether.
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To purify the product, the solid can be recrystallized from a suitable solvent system (e.g., ethanol/water).
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Dry the purified N,N-Diethyl-3,6-difluorophthalamic acid under vacuum to a constant weight.
Diagram 1: Synthesis Workflow
Caption: Synthetic pathway for N,N-Diethyl-3,6-difluorophthalamic acid.
Chemical Reactivity and Stability
Hydrolysis
Studies have shown that N,N-Diethyl-3,6-difluorophthalamic acid undergoes hydrolysis, although at a very slow rate. The half-life for this process is reported to be greater than 250 days at a pH of 5.0. Interestingly, the hydrolysis of this tertiary amide is not significantly affected by the presence of copper(II) ions, which is in contrast to the behavior of some secondary amides.
Stability and Storage
The compound is stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area.
Spectral Data
Biological Activity and Potential Applications
Currently, there is no specific information available regarding the biological activity or signaling pathways associated with N,N-Diethyl-3,6-difluorophthalamic acid. However, the presence of fluorine atoms in organic molecules is known to modulate their biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity.
The general class of phthalic acid esters has been studied for its biological impact, though the relevance to this specific phthalamic acid derivative is uncertain. Fluorinated organic compounds, in general, have a wide range of applications in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom.
Further research is required to elucidate the pharmacological profile and potential therapeutic applications of N,N-Diethyl-3,6-difluorophthalamic acid.
Safety and Handling
According to the Safety Data Sheet, N,N-Diethyl-3,6-difluorophthalamic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should conduct their own investigations and verify the information before use. All handling and use of this chemical should be performed by qualified individuals trained in laboratory safety procedures.
